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Introduction
Titanium-Molybdenum (Ti-Mo) alloys are a critical class of metallic biomaterials, prized for their

excellent biocompatibility, corrosion resistance, and tunable mechanical properties. The alloy's

performance is intrinsically linked to its microstructure, which is dominated by the interplay

between the alpha (α) and beta (β) phases. This technical guide provides a comprehensive

overview of the crystallography of these phases, detailing their structures, transformations, and

characterization methodologies. This document is intended for researchers, scientists, and

professionals in materials science and drug development who are engaged with titanium alloys.

Crystallography of α and β Phases
Titanium is an allotropic element, meaning it can exist in more than one crystal structure. In its

pure form, it has a hexagonal close-packed (HCP) crystal structure, known as the α phase,

which is stable at room temperature.[1] Upon heating to 882°C, it transforms into a body-

centered cubic (BCC) structure, the β phase.[1] The addition of alloying elements can alter this

transformation temperature and stabilize either the α or β phase at room temperature.

Molybdenum is a potent β-stabilizing element for titanium.[1] This means that with increasing

Mo content, the β phase can be retained at room temperature. The crystallographic properties

of the primary phases observed in Ti-Mo alloys are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b14365915?utm_src=pdf-interest
https://www.researchgate.net/post/Whats-the-difference-in-the-crystal-lattice-between-alpha-and-alpha-primemartensite-in-titanium-alloys
https://www.researchgate.net/post/Whats-the-difference-in-the-crystal-lattice-between-alpha-and-alpha-primemartensite-in-titanium-alloys
https://www.researchgate.net/post/Whats-the-difference-in-the-crystal-lattice-between-alpha-and-alpha-primemartensite-in-titanium-alloys
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14365915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The α (Alpha) and α' (Alpha Prime) Phases
The α phase of titanium has a hexagonal close-packed (HCP) crystal structure.[1] The

martensitic variant of the α phase, known as α', also possesses an HCP structure.[2] The α'

phase is formed through a diffusionless martensitic transformation when the alloy is rapidly

cooled from the β phase field.[2] While both α and α' have the same crystal structure, their

lattice parameters can differ slightly due to the supersaturation of β-stabilizing elements in the

α' phase.[1]

The β (Beta) Phase
The β phase has a body-centered cubic (BCC) crystal structure.[1] Due to the β-stabilizing

effect of molybdenum, the β phase becomes more stable at lower temperatures with increasing

Mo content. In alloys with a sufficiently high concentration of Mo (typically 10 wt% or higher),

the β phase can be fully retained at room temperature upon quenching.[3]

The α'' (Alpha Double Prime) Phase
At intermediate molybdenum concentrations (around 6-8 wt%), a metastable orthorhombic

martensitic phase, denoted as α'', is formed upon quenching.[2][3] The crystal structure of α'' is

an intermediate between the BCC β phase and the HCP α phase.[4]

The ω (Omega) Phase
The ω phase is another metastable phase that can precipitate within the β matrix, particularly in

alloys with higher Mo content (9 wt% and above) upon quenching or during aging at elevated

temperatures.[5] It has a hexagonal crystal structure and its presence can significantly

influence the mechanical properties of the alloy, often leading to embrittlement.[5] The

orientation relationship between the ω and β phases is (0001)ω || (111)β and[6]ω ||[7]β.[5]

Phase Transformations and Microstructure
The microstructure of Ti-Mo alloys is highly dependent on the molybdenum content and the

thermomechanical processing history. The key transformation is the decomposition of the high-

temperature β phase upon cooling.

With increasing molybdenum content, the transformation sequence upon quenching from the β

phase field is as follows:
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Low Mo content (< 4 wt%): Primarily α' (hexagonal martensite).

Intermediate Mo content (approx. 4-8 wt%): Predominantly α'' (orthorhombic martensite).[3]

High Mo content (> 10 wt%): Fully retained β phase, often with the presence of athermal ω

phase.[3]

The relationship between the parent β phase and the product α phase is described by the

Burgers Orientation Relationship (BOR), which is defined as: {0001}α || {011}β and <112̅0>α ||

<111>β[8]

This specific crystallographic orientation minimizes the interfacial energy between the two

phases. Deviations from the ideal BOR can occur depending on the processing conditions,

such as hot rolling.

Data Presentation: Crystallographic Parameters
The lattice parameters of the different phases in Ti-Mo alloys are a function of the molybdenum

content. The following tables summarize the crystal structures and representative lattice

parameters.

Phase Crystal Structure

α / α' Hexagonal Close-Packed (HCP)

β Body-Centered Cubic (BCC)

α'' Orthorhombic

ω Hexagonal

Table 1: Crystal Structures of Phases in Ti-Mo Alloys
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Mo Content
(wt%)

Phase(s)
Present

a (Å) b (Å) c (Å) Reference

α' (HCP)

Pure Ti (for

comparison)
α 2.95 - 4.68 [2]

α''

(Orthorhombi

c)

6 α'' ~3.12 ~4.86 ~4.71

7.5 α'' - - - [3]

3.5Al-4.5Mo

(840°C

quench)

α'' 3.130 4.920 4.640 [4]

3.5Al-4.5Mo

(910°C

quench)

α'' 3.120 4.990 4.670 [4]

β (BCC)

Pure Ti (high

temp)
β 3.32 - - [2]

10 β - - - [3]

15 β - - - [3]

20 β - - - [3]

Table 2: Representative Lattice Parameters of Phases in Ti-Mo Alloys (Note: A comprehensive

dataset of lattice parameters versus a continuous range of Mo content is not readily available in

a single source and often requires analysis of multiple research articles. The values presented

are indicative based on available literature.)

Experimental Protocols
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The characterization of the crystallography of Ti-Mo alloys relies heavily on X-ray diffraction

and transmission electron microscopy.

X-ray Diffraction (XRD) for Phase Identification and
Quantitative Analysis
XRD is the primary technique for identifying the crystalline phases present in a material and for

determining their lattice parameters.

Methodology:

Sample Preparation:

Samples should have a flat, polished surface to minimize surface roughness effects.

Standard metallographic preparation techniques of grinding with successively finer SiC

papers followed by polishing with diamond paste or colloidal silica are appropriate.

For quantitative analysis, care must be taken to avoid introducing texture (preferred

orientation) during preparation.

Data Collection:

Instrument: A powder X-ray diffractometer.

X-ray Source: Commonly Cu Kα radiation (λ ≈ 1.54 Å).[9]

Operating Parameters: Typically 40 kV and 40 mA.[9]

Scan Range (2θ): A wide range, for example, 20° to 90°, is used to capture all significant

diffraction peaks.[9]

Step Size and Dwell Time: A small step size (e.g., 0.02°) and sufficient dwell time per step

are necessary to obtain high-quality data for Rietveld refinement.

Data Analysis (Rietveld Refinement):
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The Rietveld method is a powerful technique for quantitative phase analysis and precise

determination of lattice parameters.[10][11]

It involves a least-squares refinement of a calculated diffraction pattern to the

experimentally measured pattern.[11]

Software such as TOPAS, FullProf, or GSAS is commonly used.[11]

The refinement process requires initial structural models for each phase present (crystal

structure, space group, and approximate atomic positions).

The outputs of the refinement include the weight fraction of each phase, precise lattice

parameters, crystallite size, and microstrain.

Transmission Electron Microscopy (TEM) for
Microstructural and Crystallographic Analysis
TEM provides high-resolution imaging of the microstructure and crystallographic information

through diffraction patterns.

Methodology:

Sample Preparation (Thin Foil Preparation):

The goal is to prepare a sample that is electron transparent (typically < 100 nm thick).

Initial Sectioning: A thin slice (e.g., 300-500 µm) is cut from the bulk material using a low-

speed diamond saw.

Mechanical Grinding: The slice is mechanically ground to a thickness of about 100 µm.

Disc Punching: A 3 mm diameter disc is punched from the thinned slice.

Dimpling: A dimple grinder is used to create a depression in the center of the disc,

reducing the thickness to a few micrometers at the center.

Final Thinning (Electropolishing or Ion Milling):
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Twin-Jet Electropolishing: This is a common method for metallic samples. The dimpled

disc is electropolished until a small hole appears at the center. The thin area around the

hole is suitable for TEM observation.

Electrolyte for Ti-alloys: A common electrolyte is a mixture of perchloric acid,

methanol, and 2-butoxyethanol at low temperatures (e.g., -20 to -40°C). Another

reported electrolyte for titanium and its alloys is a non-acidic solution of ethanol-

ethylene glycol-NaCl.[8]

Polishing Parameters: Voltages are typically in the range of 20-30 V.

Ion Milling: An alternative or complementary technique where ions (typically Argon) are

used to sputter away material to achieve electron transparency. This is particularly

useful for materials that are difficult to electropolish.

TEM Analysis:

Bright-Field/Dark-Field Imaging: Used to visualize the morphology and distribution of the

different phases.

Selected Area Electron Diffraction (SAED): Provides diffraction patterns from specific

regions of the sample, allowing for the identification of the crystal structure and

determination of orientation relationships between phases (e.g., verifying the Burgers

Orientation Relationship).

Visualization of Key Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships

in phase formation and the experimental workflows for characterization.
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Phase formation in Ti-Mo alloys as a function of Mo content upon quenching.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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